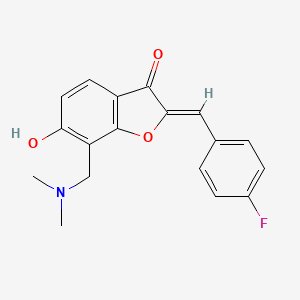

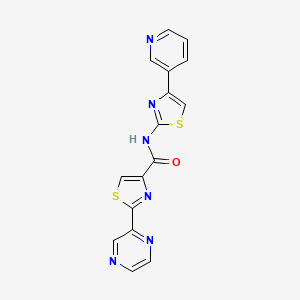

![molecular formula C19H28N2OS B2415786 2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide CAS No. 1209439-81-5](/img/structure/B2415786.png)

2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide, commonly known as DTTBPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfhydryl reagents and is known for its ability to reduce disulfide bonds in proteins. DTTBPP has been used in various applications in biochemistry, molecular biology, and biotechnology.

Wirkmechanismus

DTTBPP works by breaking the disulfide bonds in proteins, which are important for protein stability and function. It does this by donating a thiol group to the disulfide bond, which results in the formation of a new, reduced bond. This process is reversible, and the reduced bond can be re-oxidized by other oxidizing agents such as molecular oxygen.

Biochemical and physiological effects:

DTTBPP has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the enzymatic activity of most proteins, nor does it affect the binding properties of antibodies or other proteins. However, DTTBPP can affect the stability of some proteins, particularly those that are highly disulfide bonded.

Vorteile Und Einschränkungen Für Laborexperimente

DTTBPP has several advantages for lab experiments. It is a highly effective reducing agent that can rapidly reduce disulfide bonds in proteins. It is also relatively stable and easy to handle. However, DTTBPP does have some limitations. It can be toxic to cells at high concentrations, and it can interfere with some protein assays. It also has a strong odor, which can be unpleasant to work with.

Zukünftige Richtungen

DTTBPP has several potential future directions in scientific research. It could be used to study the structure and function of proteins in more detail, particularly those that are highly disulfide bonded. It could also be used in the development of new protein-based therapeutics, such as antibody-drug conjugates. Additionally, DTTBPP could be used in the development of new protein engineering tools, such as site-specific labeling and modification techniques.

Synthesemethoden

DTTBPP can be synthesized by the reaction of 4-tert-butylphenyl thiol with 1-cyano-1,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)propanamide in the presence of a reducing agent such as sodium borohydride. The final product is obtained by removing the protecting group using an acid such as trifluoroacetic acid.

Wissenschaftliche Forschungsanwendungen

DTTBPP has been used in various applications in scientific research. It has been used to reduce disulfide bonds in proteins, which is important for protein folding and stability. DTTBPP has also been used to study the structure and function of proteins, as well as in protein engineering and biotechnology. It has been used in the synthesis of peptide and protein conjugates, and in the preparation of protein samples for mass spectrometry analysis.

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2OS/c1-13(2)19(7,12-20)21-17(22)14(3)23-16-10-8-15(9-11-16)18(4,5)6/h8-11,13-14H,1-7H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZXFLHHSODGLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C(C)SC1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2415706.png)

![4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415710.png)

![3-methyl-4-(4-methylbenzoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2415711.png)

![5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2415718.png)

![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2415719.png)

![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)